4-(Chloromethyl)-3-methyl-1,2-thiazole
Description
Significance of Sulfur- and Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to the chemical sciences. researchgate.net Those incorporating both sulfur and nitrogen atoms are of particular interest and have been the subject of extensive research for decades. google.comsigmaaldrich.com This interest stems from their presence in a multitude of pharmacologically active substances and their unique physicochemical properties that make them valuable in materials science. google.comsigmaaldrich.com
The presence of both a sulfur and a nitrogen atom in the ring imparts distinct electronic characteristics and reactivity compared to their all-carbon counterparts or heterocycles with only one type of heteroatom. sigmaaldrich.com These features allow for a wide range of chemical modifications, enabling chemists to fine-tune the properties of these molecules for specific applications, from drug development to the creation of novel organic conductors and magnets. google.com
Overview of the Thiazole (B1198619) Scaffold's Prominence in Organic Synthesis and Applied Chemistry
The thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, is a cornerstone of modern medicinal chemistry. nih.govorgsyn.org The term "thiazole" most commonly refers to 1,3-thiazole, and this scaffold is a key component in a variety of natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govtcichemicals.comnih.gov
The prominence of the thiazole ring is exemplified by its inclusion in numerous FDA-approved drugs. orgsyn.orgtcichemicals.com For example, the structure of Vitamin B1 (thiamine) contains a thiazole ring, which is essential for neurological function. prepchem.com Other notable examples include the anti-inflammatory drug Meloxicam and the antiretroviral drug Ritonavir. nih.govorgsyn.org The versatility of the thiazole moiety in organic synthesis allows for the creation of large libraries of compounds for drug discovery and development. nih.govnih.gov The renowned Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a widely used method for constructing this important heterocyclic system. nih.gov
Structural Context of Chloromethylated Thiazoles: General Considerations and Isomeric Forms (e.g., 1,2-thiazoles vs. 1,3-thiazoles)
The subject of this article, 4-(Chloromethyl)-3-methyl-1,2-thiazole (B6227104), is a derivative of isothiazole (B42339), the 1,2-isomer of thiazole. acs.orgcymitquimica.com In the isothiazole ring, the nitrogen and sulfur atoms are adjacent to each other, which significantly influences its chemical properties compared to the more common 1,3-thiazole. acs.orgbldpharm.com While both are aromatic systems, the arrangement of the heteroatoms affects the electron distribution and reactivity of the ring. cymitquimica.com
Table 1: Comparison of Isomeric Thiazole Scaffolds
| Feature | 1,2-Thiazole (Isothiazole) | 1,3-Thiazole |
|---|---|---|
| Atom Arrangement | Sulfur and Nitrogen atoms are adjacent (positions 1 and 2). acs.org | Sulfur and Nitrogen atoms are separated by a carbon atom (positions 1 and 3). nih.gov |
| Common Name | Isothiazole acs.org | Thiazole nih.gov |
| Relative Basicity | Generally less basic than 1,3-thiazole. | More basic due to the nitrogen at position 3. nih.gov |
| Primary Applications | Found in biocides, preservatives, and certain pharmaceuticals like the antipsychotic drug ziprasidone. sigmaaldrich.comnih.gov | Widely used in pharmaceuticals (e.g., sulfathiazole, ritonavir), dyes, and as a component of Vitamin B1. nih.govorgsyn.orgprepchem.com |
Functionalization of the thiazole or isothiazole ring with a chloromethyl group (-CH₂Cl) introduces a highly reactive electrophilic center. The chloromethyl group is a valuable synthetic handle, allowing for a variety of subsequent chemical transformations, primarily through nucleophilic substitution reactions. This enables the attachment of larger and more complex molecular fragments, making chloromethylated thiazoles and isothiazoles important intermediates in the synthesis of target molecules, particularly in the pharmaceutical industry. For instance, the reactivity of the chloromethyl group can be exploited to link the heterocycle to other molecules to create new drug candidates.
While a significant body of research exists for chloromethylated 1,3-thiazoles, specific data for this compound is less documented, highlighting a potential area for further chemical exploration. The reactivity of this specific isomer would be influenced by the electronic effects of the adjacent sulfur and nitrogen atoms, as well as the methyl group at position 3.
Detailed Research Findings
While specific research literature on this compound is scarce, its chemical properties can be inferred from the known chemistry of its constituent parts: the 3-methylisothiazole (B110548) core and the reactive chloromethyl group.
The synthesis of the isothiazole ring itself can be achieved through various methods, including the cyclization of compounds containing the necessary C-C-C-N-S framework. For instance, enamino thiones reacting with hydroxylamine-O-sulfonic acid can yield isothiazoles. Another approach involves the reaction of β-ketodithioesters with ammonium (B1175870) acetate.
Once the 3-methylisothiazole core is formed, the introduction of a chloromethyl group at the C4 position would likely proceed via electrophilic substitution, such as a chloromethylation reaction. This typically involves formaldehyde (B43269) and hydrogen chloride, often under conditions that can be challenging for sensitive heterocyclic systems. The precise conditions would need to be optimized to favor substitution at the C4 position over other potential sites on the ring.
The primary reactivity of this compound would be centered on the chloromethyl group. This group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles.
Table 2: Potential Reactions of the Chloromethyl Group
| Nucleophile | Product Type | Significance |
|---|---|---|
| Amines (R-NH₂) | Aminomethyl derivative | Introduction of new nitrogen-containing functional groups, key for building complex pharmaceutical scaffolds. |
| Thiols (R-SH) | Thioether derivative | Formation of a stable C-S bond, used in the synthesis of various biologically active compounds. |
| Alcohols/Phenols (R-OH) | Ether derivative | Creation of ether linkages to other molecular fragments. |
| Cyanide (CN⁻) | Acetonitrile derivative | Carbon chain extension, providing a route to carboxylic acids, amides, or amines after further transformation. |
| Azide (N₃⁻) | Azidomethyl derivative | Precursor to amines via reduction, offering a milder alternative to direct amination. |
These reactions underscore the utility of this compound as a versatile building block in synthetic chemistry, allowing for the covalent attachment of the 3-methylisothiazole moiety to a diverse range of substrates.
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-3-methyl-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-5(2-6)3-8-7-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQCBYNVOXNMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17265-67-7 | |
| Record name | 4-(chloromethyl)-3-methyl-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chloromethylated Thiazole Systems
Direct Functionalization Approaches of Thiazole (B1198619) Rings
Direct functionalization involves the introduction of a chloromethyl group onto an existing 3-methyl-1,2-thiazole ring. This is typically achieved through electrophilic substitution reactions.
Electrophilic Chloromethylation Reactions
Electrophilic chloromethylation is a classic method for introducing a chloromethyl group onto aromatic and heteroaromatic rings thieme-connect.de. This reaction typically involves the use of formaldehyde (B43269) or its polymer, paraformaldehyde, in the presence of hydrogen chloride. The reaction proceeds through the in situ formation of a highly electrophilic species, presumably a chloromethyl cation or a related complex, which then attacks the electron-rich thiazole ring.
For the chloromethylation of a 3-methyl-1,2-thiazole, the substitution pattern is directed by the activating effect of the methyl group and the inherent electronic properties of the thiazole ring. The reaction can be represented as follows:
3-methyl-1,2-thiazole + (CH₂O)n + HCl → 4-(chloromethyl)-3-methyl-1,2-thiazole (B6227104)
The success of this reaction is contingent on the reactivity of the thiazole substrate. Thiazole rings are generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. However, the presence of an electron-donating methyl group at the 3-position can enhance the nucleophilicity of the ring, facilitating the electrophilic attack.
Optimization of Reaction Conditions: Solvent Selection, Temperature Control, and Catalyst Utilization (e.g., Lewis Acids)
The efficiency and selectivity of electrophilic chloromethylation reactions are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and the use of catalysts is crucial to maximize the yield of the desired product and minimize the formation of byproducts, such as diarylmethanes thieme-connect.de.
Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome. Halogenated alkanes, such as 1,2-dichloroethane or dichloromethane, are often employed as solvents in these reactions google.com. Inert solvents are preferred to avoid competitive reactions with the electrophilic chloromethylating agent.
Temperature Control: Temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable byproducts. The reaction is often initiated at a lower temperature (e.g., 0-5 °C) and then allowed to proceed at ambient or slightly elevated temperatures google.comasianpubs.org.
Catalyst Utilization: Lewis acids are frequently used as catalysts to enhance the electrophilicity of the chloromethylating agent. Common Lewis acids employed in these reactions include zinc(II) chloride, aluminum trichloride, and tin(IV) chloride thieme-connect.de. The selection of the appropriate Lewis acid and its concentration can have a profound impact on the reaction yield and selectivity. Protic acids like sulfuric acid and phosphoric acid can also serve as catalysts thieme-connect.de.
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Solvent | 1,2-Dichloroethane, Dichloromethane | Inert solvent that does not compete in the reaction. | google.com |
| Temperature | 0-50 °C | Lower temperatures can control exotherms and reduce byproduct formation, while moderate heating can drive the reaction to completion. | google.comasianpubs.org |
| Catalyst | ZnCl₂, AlCl₃, SnCl₄ | Enhances the electrophilicity of the chloromethylating agent, increasing the reaction rate. | thieme-connect.de |
Cyclization-Based Synthesis of the Thiazole Core
An alternative and often more versatile approach to obtaining this compound is through the construction of the thiazole ring from acyclic precursors that already contain the necessary carbon and heteroatom framework.
Hantzsch Thiazole Synthesis and its Modern Adaptations
The Hantzsch thiazole synthesis is a cornerstone in the synthesis of thiazole derivatives. The classical method involves the condensation of an α-haloketone with a thioamide wikipedia.org. To synthesize this compound, a suitable α-haloketone would be 1,3-dichloroacetone, which reacts with thioacetamide.
The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring mdpi.com.
Modern adaptations of the Hantzsch synthesis often employ microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times nih.govbepls.com. The use of reusable catalysts, such as silica-supported tungstosilisic acid, has also been reported to promote the reaction under environmentally benign conditions nih.gov.
Condensation Reactions Involving α-Halocarbonyl Compounds with Thioamides and Thioureas
This subsection is closely related to the Hantzsch synthesis. The condensation of α-halocarbonyl compounds with thioamides or thioureas is the fundamental reaction for forming the thiazole ring in this context wikipedia.orgresearchgate.net. For the specific target molecule, the key reactants would be:
α-Halocarbonyl Compound: 1,3-Dichloropropanone
Thioamide: Thioacetamide
The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration. The use of thiourea in place of a thioamide would lead to the formation of a 2-aminothiazole derivative asianpubs.org.
| α-Halocarbonyl Compound | Thioamide/Thiourea | Resulting Thiazole | Reference |
|---|---|---|---|
| 1,3-Dichloropropanone | Thioacetamide | 4-(Chloromethyl)-2-methylthiazole | google.com |
| 1,3-Dichloropropanone | Thiourea | 2-Amino-4-(chloromethyl)thiazole | asianpubs.org |
| α-Bromoketones | Thiourea | Substituted 2-aminothiazoles | nih.gov |
Precursor-Mediated Synthetic Routes to Chloromethyl Thiazoles
The construction of the chloromethyl thiazole scaffold is often achieved through precursor-mediated routes, which involve the cyclization of acyclic precursors or the modification of an existing thiazole ring. The renowned Hantzsch thiazole synthesis and the derivatization of functionalized thiazoles are cornerstone methodologies in this context.
Synthesis from Dihalogenated Acetones (e.g., 1,3-Dichloropropanone)
The Hantzsch thiazole synthesis, a venerable and widely utilized method, involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing species. nih.gov For the synthesis of 4-(chloromethyl)thiazoles, 1,3-dichloroacetone is a key starting material. The reaction with a thioamide or thiourea leads to the formation of the thiazole ring, with the chloromethyl group pre-installed at the 4-position.
For example, the reaction of 1,3-dichloroacetone with thioacetamide in absolute alcohol at 60-70°C yields 4-chloromethyl-2-methylthiazole hydrochloride. prepchem.com Similarly, reacting equimolar amounts of 1,3-dichloropropanone and thiourea in ethanol at room temperature, followed by cooling, produces 2-amino-(4-chloromethyl)thiazole hydrochloride in good yield. asianpubs.org
The general mechanism involves the initial S-alkylation of the thioamide/thiourea by one of the electrophilic carbon atoms of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The reaction conditions can be optimized to favor the formation of the desired chloromethyl ketone product over potential side products, such as bis-thiazolyl ketones, which can arise if excess thioamide is used. ias.ac.in
| Thio-Component | Dihalo-Ketone | Solvent | Conditions | Product | Yield (%) | Reference |
| Thioacetamide | 1,3-Dichloroacetone | Absolute Alcohol | 60-70°C, 2h | 4-Chloromethyl-2-methylthiazole HCl | 89 | prepchem.com |
| Thiourea | 1,3-Dichloropropanone | Absolute Ethanol | Room Temp, 24h then 5°C, 12h | 2-Amino-(4-chloromethyl)thiazole HCl | 70 | asianpubs.org |
| 3,4-Dichlorothiobenzamide | 1,3-Dichloroacetone | Acetone, then Methanol | Room Temp, overnight then reflux, 1.5h | 4-(Chloromethyl)-2-(3,4-dichlorophenyl)thiazole | - | prepchem.com |
| N-methylthiourea formamidine | 1,3-Dichloroacetone | Isopropanol | Reflux, 3h | Chloromethyl [(2-methylamino)-5-thiazolyl] ketone | 40 | ias.ac.in |
Derivatization of Aminothiazoles and Related Intermediates
Another synthetic avenue involves the modification of a pre-formed thiazole ring. Aminothiazoles are particularly valuable intermediates due to the versatile reactivity of the amino group and the thiazole nucleus. C-H activation strategies, such as halogenation, provide a direct route to introduce a handle for further functionalization. nih.gov
Biocatalytic halogenation has emerged as a mild and selective method for this purpose. Vanadium-dependent haloperoxidases (VHPOs), often sourced from marine algae, can catalyze the bromination of electron-rich sites on the thiazole ring, such as the 5-position of 2-aminothiazoles. nih.gov This enzymatic halogenation proceeds under mild, aqueous conditions and provides a brominated thiazole that can be used in subsequent cross-coupling reactions without intermediate purification. nih.gov While this provides a bromo- intermediate, similar principles can be applied, or subsequent halide exchange reactions could be envisioned to access the chloro- derivative.
Furthermore, other functional groups on the thiazole ring can be converted to the chloromethyl group. For instance, a 4-hydroxymethyl group on a thiazole or a related thiazoline can be converted to the corresponding 4-chloromethyl derivative using standard chlorinating agents like thionyl chloride or phosphorus pentachloride in a suitable solvent such as 1,2-dichloroethane. google.com
Modern and Sustainable Synthetic Strategies for Thiazole Derivatives
In line with the growing emphasis on sustainable chemical manufacturing, significant efforts have been directed toward developing greener synthetic routes for thiazole derivatives. These modern strategies focus on minimizing waste, reducing energy consumption, and employing environmentally benign reagents and catalysts. bepls.com
Green Chemistry Principles: Application of Microwave Irradiation and Biocatalysis
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including thiazoles. researchgate.netsemanticscholar.org This technique often leads to dramatic reductions in reaction times, from hours to mere minutes, along with improved product yields and purity. nih.govresearchgate.net Microwave irradiation can be applied to classical reactions, such as the Hantzsch synthesis, as well as to multicomponent reactions (MCRs), providing rapid and efficient access to diverse thiazole libraries. tandfonline.com The reactions can often be performed using green solvents like ethanol or even under solvent-free conditions, further enhancing their environmental credentials. tandfonline.comresearchgate.net For example, novel thiazole derivatives have been synthesized in high yields in as little as 4-8 minutes using microwave heating. nih.gov
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Multicomponent | Thiocarbohydrazide, Aldehydes, Phenacyl bromides | EtOH, AcOH, 70°C, 210W | - | Good | tandfonline.com |
| Multicomponent | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol, Chitosan, 150°C, 500W | 4-8 min | High/Efficient | nih.gov |
| Domino Reaction | Arylglyoxals, 1,3-Dicarbonyls, Thioamides | H₂O | - | Good to Very Good | bepls.com |
| One-Pot | Aryl ketones, Thiosemicarbazide, Phenacyl bromides | Solvent-free, 300W | 30-175 s | Good to Excellent | nih.gov |
Biocatalysis: The use of biocatalysts, such as enzymes or whole-cell systems, offers a highly selective and eco-friendly alternative to traditional chemical catalysis. mdpi.com Chitosan, a naturally occurring biopolymer, and its derivatives have been developed as effective, heterogeneous, and recyclable biocatalysts for thiazole synthesis. mdpi.comnih.gov For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to be a highly efficient and reusable catalyst for synthesizing novel thiazoles under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.govacs.org These biocatalysts are attractive due to their biodegradability, low toxicity, and derivation from renewable resources. nih.gov
Development of Solvent-Free and Recyclable Catalyst Systems
Solvent-Free Synthesis: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, costs, and safety hazards. Several methods for synthesizing thiazole derivatives under solvent-free conditions have been developed, often in conjunction with microwave or ultrasound irradiation. nih.govresearchgate.net One-pot, multicomponent Hantzsch syntheses of thiazoles have been successfully carried out by grinding the reactants together without any solvent, leading to high yields and simple work-up procedures. researchgate.net
Recyclable Catalyst Systems: The development of heterogeneous catalysts that can be easily recovered and reused is crucial for sustainable chemical processes. nih.gov In thiazole synthesis, a variety of recyclable catalysts have been explored:
Nanoparticles: Magnetic nanoparticles, such as NiFe₂O₄, have been employed as efficient and reusable catalysts for the one-pot synthesis of thiazole scaffolds. Their magnetic properties allow for easy separation from the reaction mixture using an external magnet. acs.org
Polymer-Supported Catalysts: Palladium metalated onto porous organic polymers (POPs) has been used as a recyclable heterogeneous catalyst for the synthesis of thiazoles from thiobenzamides and isonitriles. acs.org
Chitosan-Based Catalysts: As mentioned, chitosan hydrogels and composites serve as robust, eco-friendly, and recyclable biocatalysts that can be used for multiple reaction cycles without a significant drop in catalytic efficiency. mdpi.com
Silica-Supported Catalysts: Silica-supported tungstosilisic acid has been reported as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com
Chemical Reactivity and Transformation Pathways of Chloromethylated Thiazoles
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The carbon-chlorine bond in the 4-(chloromethyl) group is polarized, rendering the carbon atom electrophilic and a prime target for nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of chloromethylated thiazoles, allowing for the straightforward introduction of a wide range of functional groups.
Formation of Alkylated, Aminated, and Thioether Derivatives through Nucleophilic Attack
The chloromethyl group readily undergoes SN2 reactions with a variety of nucleophiles. This allows for the synthesis of numerous derivatives by forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.
Detailed Research Findings:
Aminated Derivatives: The reaction of chloromethylthiazoles with primary or secondary amines is a common method for producing aminated derivatives. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. This pathway is crucial for the synthesis of compounds with potential biological activity, as the amino group can be further functionalized. For example, 2-amino-4-(chloromethyl)thiazole hydrochloride can be treated with triethylamine to generate the free base, which can then be further reacted. asianpubs.org
Thioether Derivatives: Thiolates are excellent nucleophiles for displacing the chloride from the chloromethyl group. Research has demonstrated the synthesis of 2-methylsulphonyl amino-4-arylthio methyl thiazoles via the reaction of a 4-chloromethyl thiazole (B1198619) derivative with various thiophenols in the presence of sodium ethoxide. asianpubs.org This thioetherification proceeds efficiently, yielding the desired products in high yields.
Alkylated Derivatives: While less common, carbon nucleophiles such as organometallic reagents or enolates can react with the chloromethyl group to form a new carbon-carbon bond, leading to alkylated thiazole derivatives.
The general scheme for these nucleophilic substitutions is presented below:
| Nucleophile (Nu:⁻) | Reagent Example | Product Type | Resulting Linkage |
| Amine | R₂NH | Aminated Derivative | -CH₂-NR₂ |
| Thiolate | R-SNa | Thioether Derivative | -CH₂-S-R |
| Alkoxide | R-ONa | Ether Derivative | -CH₂-O-R |
Reactions with Cyanide Nucleophiles and Investigation of Decyanation Pathways
The introduction of a cyano group via reaction with a cyanide salt (e.g., NaCN, KCN) transforms the chloromethyl group into a cyanomethyl group (-CH₂CN). This nitrile functionality is a versatile synthetic intermediate.
Detailed Research Findings:
The resulting (3-methyl-1,2-thiazol-4-yl)acetonitrile can then undergo reductive decyanation, a process where the cyano group is removed and replaced with a hydrogen atom. This two-step sequence effectively allows the chloromethyl group to be used as a synthetic equivalent of a methyl group, but only after leveraging the cyano group's ability to activate the alpha-position or participate in other transformations.
Several methods exist for reductive decyanation, though they have been studied more broadly and not specifically on this thiazole derivative. nih.gov Key pathways include:
Dissolving Metal Reductions: Alkali metals like lithium or sodium in liquid ammonia are potent reducing agents capable of cleaving the C-CN bond. nih.govbeilstein-journals.org
Hydride Reductions: The decyanation of α-aminonitriles can be achieved using hydride donors, which proceeds via the reduction of an iminium cation intermediate formed after the loss of the cyanide ion. nih.govd-nb.info
Catalytic Hydrogenation: For certain substrates, catalytic hydrogenation using catalysts like nickel nanoparticles can result in reductive decyanation. d-nb.info
These reactions provide a pathway to remove the nitrile functionality after it has served its synthetic purpose, highlighting its role as a traceless activating group. researchgate.net
Reactions Involving the Thiazole Ring System
The 1,2-thiazole (isothiazole) ring is an aromatic system, which influences its reactivity. It can undergo oxidation and reduction, and when appropriately substituted, can participate in cycloaddition reactions.
Oxidation Pathways of the Thiazole Ring
The isothiazole (B42339) ring contains two heteroatoms, nitrogen and sulfur, which can both be sites of oxidation. The specific outcome of an oxidation reaction depends on the oxidant used and the substitution pattern on the ring.
Detailed Research Findings:
The oxidation of 1,2-thiazoles can lead to different products. For instance, oxidation of some isothiazoles can yield 1,2-thiazol-3(2H)-one-1,1-dioxides. medwinpublishers.com The sulfur atom is oxidized to a sulfone, which significantly alters the electronic properties and reactivity of the ring system. In other cases, oxidation can lead to ring-opening. For example, the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate followed by decarboxylation is a known, albeit historically significant, pathway. medwinpublishers.com
Reduction Reactions Leading to Altered Thiazole Derivatives
The thiazole ring exhibits considerable stability towards certain reducing conditions due to its aromatic character.
Detailed Research Findings:
The thiazole ring is generally stable to catalytic hydrogenation with platinum catalysts and to metal-in-acid reductions. pharmaguideline.com However, harsher reducing agents can affect the ring. Notably, Raney nickel, a catalyst often used for hydrogenation, is also highly effective for desulfurization. ias.ac.inmasterorganicchemistry.com When applied to thiazole derivatives, Raney nickel can cleave the carbon-sulfur bonds, leading to the reductive degradation and opening of the heterocyclic ring. pharmaguideline.com This property can be synthetically useful if the goal is to remove the sulfur-containing ring after it has served its purpose in a synthetic sequence.
Cycloaddition Reactions (e.g., Diels-Alder) of Alkenyl Thiazoles
While 4-(chloromethyl)-3-methyl-1,2-thiazole (B6227104) itself is not a diene for the Diels-Alder reaction, it is a key precursor to derivatives that are. The chloromethyl group can be converted into a vinyl group (an alkenyl substituent) through standard organic transformations (e.g., elimination reaction). The resulting 4-alkenyl-1,2-thiazole can then participate as a diene in cycloaddition reactions.
Detailed Research Findings:
Research on the isomeric 1,3-thiazole system has shown that 4-alkenylthiazoles are effective dienes in Diels-Alder reactions. nih.gov In these [4+2] cycloadditions, the diene system is composed of the double bond in the alkenyl side chain and the C4=C5 double bond of the thiazole ring. nih.gov
These reactions proceed with high stereocontrol, typically yielding endo-cycloadducts when reacted with dienophiles like N-substituted maleimides or maleic anhydride. nih.gov The initial cycloadducts can sometimes undergo further transformations under the reaction conditions, such as 1,3-hydrogen shifts or dehydrogenation, leading to more complex, fused heterocyclic systems. nih.gov This demonstrates a powerful method for functionalizing the thiazole core and constructing polycyclic molecules.
| Dienophile | Reaction Type | Product Class |
| N-Substituted Maleimides | [4+2] Cycloaddition | endo-Cycloadduct |
| Maleic Anhydride | [4+2] Cycloaddition | endo-Cycloadduct |
| Naphthoquinone | [4+2] Cycloaddition | Fused Polycyclic System |
Exploration of Electrophilic and Radical-Mediated Transformations on the Thiazole Scaffold
The chemical behavior of the thiazole ring in this compound is characterized by a degree of aromaticity that influences its susceptibility to various transformations. wikipedia.org The presence of two heteroatoms, nitrogen and sulfur, as well as the electron-withdrawing chloromethyl group and the electron-donating methyl group, creates a unique electronic environment that governs the regioselectivity and feasibility of electrophilic and radical-mediated reactions on the thiazole scaffold itself.
Electrophilic Transformations
The thiazole nucleus is generally considered to be electron-deficient, which deactivates it towards electrophilic substitution reactions compared to other five-membered heterocycles like thiophene. ias.ac.in The nitrogen atom's electron-attracting nature tends to reduce the ring's reactivity. ias.ac.in Electrophilic attack, when it occurs, is directed by the existing substituents and the inherent electron distribution of the ring. For thiazoles, calculated pi-electron density generally marks the C5 position as the primary site for electrophilic substitution. wikipedia.org
In the case of this compound, the positions on the heterocyclic scaffold available for substitution are C5. The methyl group at position 3 and the chloromethyl group at position 4 sterically and electronically influence incoming electrophiles. While specific studies on the electrophilic substitution of this compound are not extensively detailed, the general reactivity patterns of substituted thiazoles provide a strong predictive framework. Reactions such as halogenation and nitration typically require harsh conditions or the presence of activating groups. ias.ac.in For instance, unsubstituted thiazole is resistant to halogenation under ordinary conditions but can be brominated in the vapor phase to yield 2-bromothiazole and 2,5-dibromothiazole. ias.ac.inias.ac.in The presence of electron-donating substituents facilitates the attack of electrophiles at the C5 position. pharmaguideline.com
| Reaction Type | Reagent/Conditions | Predicted Major Product on Scaffold | Notes |
|---|---|---|---|
| Halogenation (Bromination) | Br₂ / vapor phase | 5-Bromo-4-(chloromethyl)-3-methyl-1,2-thiazole | Attack is predicted at the most electron-rich C5 position. wikipedia.orgpharmaguideline.com Reaction conditions may need to be forcing due to the ring's general resistance. ias.ac.in |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-(chloromethyl)-3-methyl-1,2-thiazole | Nitration of thiazoles is often difficult and can result in low yields. ias.ac.in The reaction proceeds via the protonated thiazolium ion, which is highly deactivated. ias.ac.in |
| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid | Similar to nitration, sulfonation is expected to occur at the C5 position but may require harsh conditions. |
Radical-Mediated Transformations
The thiazole ring can also participate in radical-mediated reactions. Thiazole moieties have been noted for their ability to scavenge free radicals. nih.gov A significant area where radical transformations of the thiazole scaffold are observed is in the context of metabolic biotransformation.
Drugs and compounds containing a thiazole ring can be metabolized by cytochrome P450 (CYP) enzymes, a process that often involves radical intermediates. nih.govuni-duesseldorf.de These transformations can lead to the formation of reactive metabolites. For the this compound scaffold, two primary pathways of radical-mediated oxidation are predicted:
Epoxidation: The C4=C5 double bond of the thiazole ring can undergo epoxidation. Quantum chemical studies on thiazole-containing drugs indicate that the energy barrier for epoxidation is relatively low, making it a feasible metabolic pathway. nih.govuni-duesseldorf.de This reaction proceeds through a radical intermediate to form a highly reactive epoxide.
S-oxidation: The sulfur atom in the thiazole ring can be oxidized to form an S-oxide. This is another common metabolic pathway for sulfur-containing heterocycles and proceeds via radical mechanisms within the active site of CYP enzymes. nih.govuni-duesseldorf.de
These oxidative transformations highlight the capacity of the thiazole scaffold to undergo radical-mediated reactions, leading to significant structural modifications.
| Reaction Type | Mediator/Conditions | Intermediate Species | Potential Product on Scaffold |
|---|---|---|---|
| Epoxidation | Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2E1) | Radical cation intermediate | This compound-4,5-epoxide |
| S-oxidation | Cytochrome P450 Enzymes | Sulfur-centered radical | This compound 1-oxide |
| Radical Scavenging | Free radicals (e.g., DPPH, H₂O₂) | Stabilized thiazole radical | Oxidized/degraded thiazole products |
Spectroscopic Characterization and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 4-(Chloromethyl)-3-methyl-1,2-thiazole (B6227104) molecule. The spectrum would be expected to show distinct signals for the protons of the methyl group, the chloromethyl group, and the thiazole (B1198619) ring. The chemical shift of each signal would indicate the electronic environment of the protons, while the integration of the signal would correspond to the number of protons in that group. Furthermore, the splitting pattern of the signals (singlet, doublet, etc.) would reveal information about the neighboring protons.
Table 1: Expected ¹H NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Methyl (CH₃) | Varies | Singlet | 3H |
| Chloromethyl (CH₂Cl) | Varies | Singlet | 2H |
| Thiazole Ring (CH) | Varies | Singlet | 1H |
Note: Actual chemical shifts are dependent on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | Varies |
| Chloromethyl (CH₂Cl) | Varies |
| Thiazole Ring (C3) | Varies |
| Thiazole Ring (C4) | Varies |
| Thiazole Ring (C5) | Varies |
Note: Actual chemical shifts are dependent on the solvent and experimental conditions.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds, such as C-H bonds in the methyl and chloromethyl groups, the C=N and C=C bonds within the thiazole ring, and the C-Cl bond.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | ~2850-3000 |
| C=N (Thiazole) | Stretching | ~1600-1650 |
| C=C (Thiazole) | Stretching | ~1400-1500 |
| C-Cl | Stretching | ~600-800 |
Note: The exact position and intensity of the bands can be influenced by the molecular environment.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight corresponding to its chemical formula (C₅H₆ClNS). The fragmentation pattern, resulting from the ionization and subsequent breakdown of the molecule, would offer further evidence for the proposed structure by showing characteristic fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
|---|---|
| Molecular Ion Peak [M]⁺ | Corresponding to the exact mass of C₅H₆ClNS |
| Isotopic Pattern | Presence of [M+2]⁺ peak due to the ³⁷Cl isotope |
Elemental Analysis for Accurate Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, and chlorine) in the compound. This technique is crucial for confirming the empirical and molecular formula of this compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₅H₆ClNS.
Table 5: Theoretical Elemental Composition of this compound (C₅H₆ClNS)
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 40.68 |
| Hydrogen (H) | 4.09 |
| Chlorine (Cl) | 23.99 |
| Nitrogen (N) | 9.49 |
X-ray Crystallography for Precise Solid-State Structure Determination
For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography offers the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. An X-ray crystallographic study of this compound would provide an unambiguous confirmation of its molecular structure and connectivity.
Table 6: Potential X-ray Crystallography Data for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths | Precise distances between atoms |
| Bond Angles | Precise angles between atoms |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule and understanding its conjugation system. For this compound, this method provides insights into the electronic structure of the 1,2-thiazole ring and the influence of its substituents. The absorption of ultraviolet and visible light excites electrons from lower to higher energy molecular orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic makeup.
The UV-Visible spectrum of thiazole and its derivatives is primarily characterized by absorption bands arising from π→π* and n→π* electronic transitions. The 1,2-thiazole ring is an aromatic heterocycle containing delocalized π-electrons, which are responsible for the prominent π→π* transitions. These transitions are typically of high intensity and occur at shorter wavelengths. The presence of a nitrogen atom with a lone pair of electrons also allows for n→π* transitions, which are generally of lower intensity and can sometimes be observed as a shoulder on the main absorption band or may be obscured by it.
In the case of substituted 1,2-thiazoles, the position and intensity of these absorption bands can be significantly influenced by the nature and position of the substituents. For this compound, the methyl and chloromethyl groups are expected to have a modest effect on the electronic spectrum compared to more strongly chromophoric or auxochromic groups. The methyl group, being an electron-donating group, may cause a small bathochromic (red) shift, moving the absorption maximum to a slightly longer wavelength. The chloromethyl group at the 4-position is primarily an aliphatic substituent and its direct influence on the π-system of the thiazole ring is limited, though it can have inductive effects.
Detailed research findings on a range of thiazole derivatives indicate that the maximum absorption (λmax) for π→π* transitions in these systems typically falls within the range of 230–300 nm. The exact position is dependent on the specific substitution pattern and the solvent used for the analysis. The conjugation within the thiazole ring itself is the primary determinant of this absorption. Any extension of this conjugation, for instance by the addition of an aromatic ring as a substituent, would be expected to cause a significant bathochromic shift and an increase in the molar absorptivity (ε), which is a measure of the probability of the electronic transition.
| Compound Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|---|---|
| Generic 3-Methyl-1,2-thiazole | Ethanol | ~240-260 | ~5,000-10,000 | π→π |
| Generic 4-Substituted-1,2-thiazole | Methanol | ~235-255 | ~4,000-9,000 | π→π |
Note: The data in this table is illustrative and based on general spectroscopic data for the 1,2-thiazole class of compounds. Specific values for this compound may vary.
The analysis of the UV-Visible spectrum is crucial for confirming the presence of the thiazole aromatic system and for studying how different functional groups affect its electronic environment. The π→π* transitions are particularly sensitive to changes in conjugation, and any chemical modification that extends the delocalized π-system will be readily apparent in the UV-Visible spectrum.
Computational Chemistry and Theoretical Investigations of Thiazole Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the prediction of various molecular characteristics, offering a theoretical complement to experimental data. For thiazole (B1198619) derivatives, these calculations are crucial for rationalizing their chemical behavior and guiding the design of new compounds with desired properties.
Density Functional Theory (DFT) has become a standard and effective method for evaluating the structural and spectral features of organic molecules, including thiazole derivatives. irjweb.comresearchgate.net The process typically begins with geometry optimization, where the molecule's lowest energy, most stable three-dimensional conformation is determined. epu.edu.iq This is achieved by minimizing the energy with respect to all geometric parameters without imposing molecular symmetry constraints. epu.edu.iq A commonly used functional for this purpose is B3LYP, often paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p), which has been shown to provide a good agreement between theoretical and experimental structural data. epu.edu.iqtandfonline.comresearchgate.net
Once the geometry is optimized, DFT is used to analyze the electronic structure. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. asianpubs.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A smaller energy gap suggests that the molecule can be easily excited and is more reactive, indicating that charge transfer can readily occur within the molecule. irjweb.comresearchgate.net
| Parameter | Description | Common Method/Basis Set | Reference |
|---|---|---|---|
| Geometry Optimization | Finds the lowest energy (most stable) molecular structure. | DFT/B3LYP | epu.edu.iq |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-311G(d,p) | irjweb.comtandfonline.com |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Calculated post-optimization | asianpubs.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Calculated post-optimization | asianpubs.org |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | ΔE = ELUMO - EHOMO | mdpi.com |
Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations can reliably predict structural and spectroscopic information. researchgate.net For instance, calculated vibrational frequencies are often scaled to correct for anharmonicity and the incomplete treatment of electron correlation, allowing for a direct comparison with experimental Infrared (IR) and Raman spectra. tandfonline.com This comparison is vital for the assignment of vibrational bands observed in experiments. tandfonline.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.govresearchgate.net Studies on various heterocyclic systems have demonstrated that DFT calculations can achieve high accuracy in predicting both ¹H and ¹³C chemical shifts. nih.govnrel.gov For thiazole-based hydrazones, predicted ¹H-NMR signals for the thiazole ring proton typically appear in the range of 7.51–8.10 ppm, while ¹³C-NMR signals for thiazole ring carbons can range from approximately 109.9 to 168.9 ppm, depending on their position and the molecular environment. acs.org These theoretical predictions are invaluable for assigning signals in complex experimental spectra and confirming molecular structures. nih.govacs.org
| Nucleus | Typical Predicted Chemical Shift (δ/ppm) | Reference |
|---|---|---|
| ¹H (Thiazole Ring) | 7.51 - 8.10 | acs.org |
| ¹³C (Thiazole C2) | 168.3 - 168.9 | acs.org |
| ¹³C (Thiazole C4) | 140.4 - 148.5 | acs.org |
| ¹³C (Thiazole C5) | 109.9 - 116.7 | acs.org |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. irjweb.com An MEP map displays the electrostatic potential on the surface of a molecule, providing a visual guide to its relative polarity and the locations of charge concentration. mdpi.com Different colors on the MEP surface represent different potential values: red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. irjweb.com Green areas represent regions of near-zero potential. irjweb.com
For thiazole derivatives, MEP analysis can identify the most electronegative zones, often associated with nitrogen atoms that have lone pairs of electrons, as potential sites for electrophilic interaction. irjweb.com Conversely, hydrogen atoms bonded to carbons often appear as regions of positive potential. irjweb.com This analysis provides a graphical understanding of where the molecule is most likely to engage in hydrogen bonding and other intermolecular interactions. mdpi.com In addition to MEP, Mulliken atomic charge analysis can be computed to gain further quantitative insight into the charge density distribution across the molecule. tandfonline.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for unraveling the intricate details of chemical reaction mechanisms. By mapping the energy landscape of a reaction, chemists can understand why certain products are formed over others and how to optimize reaction conditions.
According to transition state theory, a chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. Computational methods, particularly DFT, can be used to locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the rate of the reaction. A lower activation energy implies a more kinetically favored and faster reaction.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction pathway or potential energy surface can be mapped. This provides a detailed, step-by-step view of the chemical transformation. For example, in the synthesis of different thiazole isomers, computational studies can confirm the proposed reaction mechanism by comparing the relative stabilities and formation energies of various possible intermediates and products. mdpi.com
Many chemical reactions can potentially yield multiple products, known as isomers. Regioselectivity refers to the preference for bond-making or breaking at one position over all other possible positions. Computational chemistry offers a robust framework for predicting and understanding this selectivity. nih.gov
By modeling the different possible reaction pathways—each leading to a different regioisomer—researchers can calculate the activation energy for each path. nih.gov The pathway with the lowest activation barrier is the most kinetically favorable and will be the one that predominantly occurs, thus determining the major product of the reaction. nih.gov This approach has been successfully used to assess the origins and predict the regioselectivity in various catalyzed reactions, such as the synthesis of triazoles, and the same principles are applied to reactions involving thiazole derivatives. nih.gov By analyzing the free energy profiles of competing reaction pathways, a clear rationale for the observed product distribution can be established. nih.gov
Application of Conceptual DFT Parameters for Reactivity Prediction (e.g., Hardness, Softness, Electrophilicity, Nucleophilicity)
Density Functional Theory (DFT) has emerged as a powerful tool for understanding the electronic structure and reactivity of chemical compounds. researchgate.net Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness. Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are instrumental in predicting the behavior of molecules. acs.orgmdpi.com
The key parameters include:
Hardness (η) and Softness (σ) : These parameters describe the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating lower reactivity and higher kinetic stability. acs.orgmdpi.com Conversely, a "soft" molecule has a small energy gap, suggesting it is more polarizable and reactive. mdpi.com
Electronegativity (χ) : Measures the ability of a molecule to attract electrons.
Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. A stable molecule will have a negative chemical potential. acs.org
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). For thiazole derivatives, DFT calculations reveal that the distribution of these orbitals is key to their reactivity. The HOMO is often localized over the thiazole ring and donor moieties, identifying these as potential sites for electrophilic attack, while the LUMO is spread across electron-accepting parts of the molecule, indicating sites for nucleophilic attack. mdpi.commdpi.com By calculating and comparing these parameters for a series of related thiazole compounds, researchers can predict which derivatives will be more or less reactive in specific chemical transformations.
The table below presents representative conceptual DFT parameters calculated for a series of novel thiazole-based hydrazones, illustrating how electronic modifications affect their predicted reactivity.
Table 1: Conceptual DFT-Calculated Global Reactivity Parameters for Thiazole Derivatives
| Compound ID | Hardness (η) | Softness (σ) | Electronegativity (χ) | Chemical Potential (μ) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|
| TCAH1 | 1.894 | 0.528 | 3.824 | -3.824 | 3.864 |
| TCAH2 | 1.961 | 0.510 | 3.799 | -3.799 | 3.689 |
| TCAH3 | 2.062 | 0.485 | 3.935 | -3.935 | 3.754 |
| TCAH4 | 1.832 | 0.546 | 4.020 | -4.020 | 4.406 |
| TCAH5 | 1.956 | 0.511 | 3.865 | -3.865 | 3.818 |
| TCAH6 | 2.011 | 0.497 | 3.905 | -3.905 | 3.792 |
| TCAH7 | 1.789 | 0.559 | 3.999 | -3.999 | 4.470 |
| TCAH8 | 1.921 | 0.521 | 3.860 | -3.860 | 3.858 |
Data sourced from a DFT analysis of novel thiazole-based hydrazones. acs.org
Molecular Modeling and Docking Simulations for Understanding Chemical Interactions and Binding Affinities of Synthetic Intermediates
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for studying how a ligand (e.g., a thiazole derivative) might interact with a biological target, such as a protein or enzyme. nih.govbiointerfaceresearch.com
While a synthetic intermediate like 4-(chloromethyl)-3-methyl-1,2-thiazole (B6227104) is typically not the final active molecule, its structure is the foundation for the final compounds. Modeling and docking studies are performed on the derivatives synthesized from such intermediates. nih.gov The chloromethyl group at the 4-position is a reactive handle that allows for the introduction of various substituents, leading to a library of compounds that can then be computationally screened.
The process involves:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). biointerfaceresearch.com
Generating a 3D model of the thiazole-based ligand.
Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring the different poses based on factors like binding energy, which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction. nih.gov
These simulations provide critical information about the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. This understanding helps rationalize the structure-activity relationships (SAR) observed in biological testing and guides the design of new, more potent derivatives. biointerfaceresearch.com
The following table summarizes results from a docking study of newly synthesized thiazole derivatives targeting the colchicine binding site of tubulin, a protein involved in cell division.
Table 2: Docking Simulation Results for Thiazole Derivatives in the Colchicine Binding Site of Tubulin
| Compound ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
| 5c | -14.38 | Asn258, Lys352, Val318 |
| 6e | -14.50 | Asn258, Cys241 |
| 7b | -13.88 | Asn258, Lys352 |
| 7c | -14.41 | Asn258, Lys352, Val318 |
| 7d | -14.21 | Asn258, Lys352 |
| 9a | -14.28 | Asn258, Cys241 |
| 9b | -14.41 | Asn258, Cys241 |
| 12 | -14.15 | Asn258, Cys241 |
| CA-4 (Reference) | -13.42 | Asn258, Lys352 |
Data from a study on 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors. nih.gov
Advanced Synthetic Applications of Chloromethylated Thiazoles and Their Derivatives
Role as Key Synthetic Intermediates and Building Blocks
4-(Chloromethyl)-3-methyl-1,2-thiazole (B6227104) and its related chloromethylated thiazole (B1198619) derivatives are recognized as versatile synthetic intermediates. The presence of a reactive chloromethyl group attached to the thiazole ring allows for a variety of chemical transformations, making these compounds valuable precursors in organic synthesis.
The chloromethyl group on the thiazole ring serves as a key functional handle for the construction of more complex heterocyclic systems. This reactivity allows for nucleophilic substitution reactions, enabling the introduction of various functionalities and the formation of new rings.
For instance, chloromethylthiazoles can be used to synthesize fused heterocyclic systems. The reaction of 2-aminobenzenethiol with various reagents can lead to the formation of benzothiazines, a class of compounds with a range of biological activities. openmedicinalchemistryjournal.combenthamopen.com Similarly, imidazothiazoles and related fused heterobicyclic systems, known for their broad spectrum of physiological activities, can be synthesized using chloromethylthiazole derivatives as starting materials. nih.gov
The versatility of chloromethylthiazoles is further demonstrated in their use for creating thiazole derivatives with diverse substituents. For example, 2-amino-4-(chloromethyl)thiazole can be synthesized from the reaction of thiourea and 1,3-dichloropropanone. asianpubs.org This intermediate can then undergo further reactions, such as mesylation and thioetherification, to produce a variety of 2-(methylsulphonyl amino)-4-arylthio methyl thiazoles. asianpubs.org
Additionally, the reaction of amidino thioureas with chloromethyl heterocycles, such as 2-chloromethylpyridine and 2-chloromethylquinoline, leads to the formation of 2-amino-5-(2-heteroaryl) thiazoles. ias.ac.in However, it is noted that 4-chloromethylthiazole itself may not be reactive enough for this specific transformation. ias.ac.in
The synthesis of 2,4-disubstituted thiazoles can be achieved through the condensation of α-halo carbonyl compounds with thiourea. ijper.org This highlights another pathway where chloromethylated precursors can be utilized to build more complex thiazole-containing molecules. The synthesis of novel thiazole derivatives often involves the use of key intermediates like 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide, which can be prepared by reacting the corresponding aminothiazole with chloroacetyl chloride. nih.gov This intermediate can then be reacted with various secondary amines to generate a library of substituted acetamide derivatives. nih.gov
The inherent reactivity of the chloromethyl group in thiazole derivatives makes them valuable precursors for the development of novel agrochemicals and specialty chemicals. The thiazole ring is a structural motif found in various biologically active compounds, and the ability to easily modify the chloromethyl side chain allows for the synthesis of a wide range of derivatives for screening and optimization.
While specific examples directly citing "this compound" in the development of commercial agrochemicals are not prevalent in the provided search results, the general utility of chloromethylthiazoles as intermediates in the synthesis of agricultural chemicals is acknowledged. The functionalization of the thiazole core via the chloromethyl group enables the introduction of various toxophores or other moieties that can impart desired pesticidal or herbicidal activity.
Development of Functionalized Thiazole Analogues for Chemical Exploration
The development of functionalized thiazole analogues is a significant area of chemical exploration, driven by the desire to understand structure-activity relationships and to create novel molecules with enhanced synthetic utility.
The systematic modification of the thiazole scaffold is crucial for understanding how different substituents influence the chemical reactivity and physical properties of the molecule. The chloromethyl group in compounds like this compound provides a convenient anchor point for introducing a wide array of functional groups.
Studies on the structure-activity relationships of thiazole derivatives often involve the synthesis of a library of compounds with varying substituents. For example, research on 1,3-thiazole derivatives as cholinesterase inhibitors involved the synthesis of a series of amides with different N-heterocyclic and substituted benzene moieties to investigate their inhibitory activity. Similarly, the synthesis of 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety was undertaken to evaluate their potential as anticancer agents. nih.gov
The reactivity of the thiazole ring itself is also a subject of study. The positions on the thiazole ring exhibit different levels of reactivity towards electrophilic and nucleophilic attack, with the order of electrophilic reactivity predicted to be 5 > 2 > 4, and nucleophilic reactivity as 2 > 5 > 4. ijper.org The acidity of the hydrogen atoms also varies, with the order being H2 >> H5 > H4. ijper.org This inherent reactivity, combined with the ability to introduce diverse substituents via the chloromethyl group, allows for a thorough exploration of the chemical space around the thiazole core.
The synthesis of various thiazole derivatives with different substitution patterns allows for the investigation of how these changes affect their biological and chemical properties. For instance, the introduction of different aryl and heteroaryl substituents at various positions on the thiazole ring has been explored in the development of antimicrobial agents. nih.gov
Table 1: Examples of Synthesized Thiazole Derivatives for Structure-Reactivity Studies
| Base Thiazole Structure | Substituent(s) Introduced | Purpose of Synthesis |
| 2-Aminothiazole | Chloroacetyl group, followed by various secondary amines | To create a library of 2,4-disubstituted thiazoles for anticancer activity screening. nih.gov |
| 1,3-Thiazole | Various amides with N-heterocyclic and substituted benzene moieties | To study structure-activity relationships as cholinesterase inhibitors. |
| 2-Amino-4-(chloromethyl)thiazole | Methylsulphonyl group and various arylthio groups | To synthesize novel compounds for evaluation of in vitro anti-inflammatory activity. asianpubs.org |
| Thiazole | Quinoline and substituted phenyl groups | To create thiazolyl-azetidin-2-one hybrids for antimicrobial testing. nih.gov |
The concept of molecular hybridization, which involves combining two or more different heterocyclic rings within a single molecule, has emerged as a powerful strategy in medicinal chemistry and materials science. Chloromethylated thiazoles are excellent building blocks for the creation of such hybrid systems due to the ease with which the chloromethyl group can be transformed.
The synthesis of hybrid molecules containing a thiazole ring linked to other heterocyclic systems like triazoles, pyrazoles, and quinolines has been reported. nih.govnih.govdntb.gov.ua For example, 1,2,3-triazole-thiazole hybrids have been synthesized and evaluated for their antimicrobial and antibiofilm activities. nih.gov The synthetic strategy often involves a multi-component reaction approach, which allows for the efficient construction of these complex molecules.
The creation of these hybrid systems is not limited to simple linkages. Fused heterocyclic systems, where the thiazole ring shares one or more bonds with another ring, are also an important class of compounds. The synthesis of imidazo[2,1-b]thiazoles and other fused systems often utilizes precursors that can be derived from chloromethylated thiazoles. nih.gov These fused systems have gained significant attention due to their wide range of biological activities. nih.gov
The enhanced synthetic utility of these hybrid systems stems from the combination of the chemical and physical properties of the individual heterocyclic components. This can lead to molecules with novel biological activities, improved pharmacokinetic profiles, or unique material properties.
Applications in Catalysis and Materials Science Research
While the primary focus of research on this compound and its derivatives appears to be in the areas of medicinal and agricultural chemistry, there is potential for their application in catalysis and materials science.
The thiazole ring, with its heteroatoms, can potentially act as a ligand for metal catalysts. The ability to functionalize the thiazole ring, for example, through the chloromethyl group, allows for the tuning of the electronic and steric properties of the resulting ligand, which could influence the activity and selectivity of the catalyst.
In materials science, thiazole-containing polymers and materials are of interest due to their potential electronic and optical properties. Chloromethylated thiazoles can serve as monomers or cross-linking agents in the synthesis of such materials. quinoline-thiophene.com For instance, they can participate in polymerization reactions to create functional polymers with enhanced properties like thermal stability and chemical resistance. quinoline-thiophene.com Furthermore, their use as modifiers in composite materials has been suggested to improve mechanical properties. quinoline-thiophene.com
Compound Names Mentioned in the Article
Thiazole-Based Ligands and Metal Complexes for Catalytic Processes (e.g., Stetter, Benzoin Condensation)
Thiazolium salts are well-established catalysts for umpolung reactions, where the normal polarity of a functional group is inverted. wikipedia.org The Stetter reaction and the Benzoin condensation are classic examples of such transformations. wikipedia.orgorganic-chemistry.org In these reactions, the thiazolium salt is deprotonated in the presence of a base to form a nucleophilic carbene. This carbene adds to an aldehyde, reversing its electrophilic character and generating a Breslow intermediate, which then acts as a nucleophile.
The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, yielding valuable 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org Thiazolium-derived NHCs are highly effective in catalyzing this transformation. Similarly, the Benzoin condensation, a 1,2-addition of an aldehyde to another aldehyde, is also efficiently catalyzed by these species. organic-chemistry.org The structure of the thiazolium salt, including the substituents on the ring and the nitrogen atom, significantly influences the catalyst's stability and reactivity. By modifying the 4-(chloromethyl) group, researchers can synthesize a diverse library of thiazolium salts to optimize catalytic efficiency for specific substrates.
Beyond organocatalysis, the thiazole moiety can be incorporated into larger ligands for transition metal catalysis. For instance, thiazole-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. cdnsciencepub.comcdnsciencepub.comscholaris.caresearchgate.net In these cases, the thiazole nitrogen coordinates to the palladium center, influencing its electronic properties and catalytic activity. The 4-(chloromethyl) group can be used to link the thiazole ring to other coordinating groups, creating bidentate or polydentate ligands that form stable and efficient metal complexes.
| Reaction | Catalyst Type | Role of Thiazole Moiety | Key Intermediates | Product Type | Reference |
|---|---|---|---|---|---|
| Stetter Reaction | Thiazolium Salt (NHC Precursor) | Forms N-Heterocyclic Carbene (NHC) to enable umpolung of aldehyde. | Breslow Intermediate | 1,4-Dicarbonyl Compounds | wikipedia.orgorganic-chemistry.org |
| Benzoin Condensation | Thiazolium Salt (NHC Precursor) | Catalyzes the 1,2-addition of an aldehyde to another aldehyde via umpolung. | Breslow Intermediate | α-Hydroxy Ketones | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Palladium(II) Complex | Acts as a ligand, coordinating to the metal center through the ring nitrogen. | Organopalladium Species | Biaryl Compounds | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
Integration of Thiazole Moieties into Polymer Matrices for Tailored Material Property Enhancement
The incorporation of heterocyclic moieties like thiazole into polymer backbones is a powerful strategy for developing materials with tailored thermal, mechanical, optical, and biological properties. The rigid and aromatic nature of the thiazole ring can enhance the thermal stability and mechanical strength of polymers. Furthermore, the presence of heteroatoms (nitrogen and sulfur) can impart specific functionalities, such as conductivity, coordinating ability, and antimicrobial activity.
The this compound serves as an excellent monomer or grafting agent for polymerization. The reactive chloromethyl group can participate in various polymerization reactions, including polycondensation and radical polymerization, or it can be used to attach the thiazole unit as a side chain to an existing polymer.
One area of significant research is the development of thiazole-containing polymers for organic electronics, such as polymer solar cells. researchgate.net The electron-rich nature of the thiazole ring makes it a suitable component in donor-acceptor copolymers, where it can influence the polymer's band gap and charge carrier mobility. researchgate.net
Another important application is in the creation of antimicrobial materials. Thiazole derivatives are known to possess a broad spectrum of biological activities. nih.gov By integrating quaternized thiazole groups into polymer matrices, such as gelatin-based films, it is possible to develop active food packaging materials. nih.govresearchgate.net These functionalized polymers have been shown to improve the mechanical properties of the films and impart significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The incorporation of these thiazole-containing polymers can enhance properties such as deformation at break while also affecting water vapor permeability. nih.govresearchgate.net
| Polymer Matrix | Method of Integration | Enhanced Property | Mechanism of Enhancement | Application | Reference |
|---|---|---|---|---|---|
| Conjugated Polymers (e.g., polyfluorene) | Copolymerization | Electronic Properties (e.g., charge mobility, adjusted band gap) | Acts as a donor or acceptor unit in the polymer backbone, facilitating charge transport. | Polymer Solar Cells | researchgate.net |
| Gelatin-Based Films | Incorporation of functionalized polymer (e.g., modified Poly(itaconic acid)) | Antimicrobial Activity, Mechanical Properties | Quaternized thiazole groups disrupt microbial membranes. The rigid ring structure can reinforce the polymer matrix. | Active Food Packaging | nih.govresearchgate.net |
| General Thermoplastics | Grafting or Copolymerization | Thermal Stability | The rigid, aromatic thiazole ring increases the degradation temperature of the polymer. | High-Performance Materials | ingentaconnect.com |
Future Directions in this compound Chemistry
The landscape of heterocyclic chemistry is continually evolving, with a significant focus on developing novel compounds that serve as versatile building blocks for various applications. Within this domain, this compound stands out as a synthon of considerable interest. Its unique structural features, combining a reactive chloromethyl group with the electronically distinct 1,2-thiazole core, offer a gateway to a wide array of chemical transformations. This article explores the future directions and emerging research avenues in the chemistry of this specific chloromethyl thiazole, focusing on sustainable synthesis, advanced characterization, rational design, and the integration of computational methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(chloromethyl)-3-methyl-1,2-thiazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated precursors (e.g., 3-methyl-1,2-thiazole derivatives) may undergo chloromethylation using reagents like chloromethyl ethers or thionyl chloride under reflux conditions. Solvent choice (e.g., DMSO or ethanol) and reaction time (e.g., 12–24 hours) critically impact yield .
- Key Data : A reported yield of 65% was achieved for structurally similar thiazole derivatives using DMSO as a solvent and prolonged reflux (18 hours), followed by crystallization in water-ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the chloromethyl (–CHCl) and methyl (–CH) substituents on the thiazole ring.
- Mass Spectrometry : High-resolution MS to validate the molecular formula (CHClNS, MW 185.49) .
- Melting Point : Pure samples exhibit a sharp melting point (e.g., 166–168°C for hydrochloride derivatives) .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Challenges : The chloromethyl group is prone to hydrolysis under aqueous or humid conditions. Stability can be enhanced by storing the compound in anhydrous solvents (e.g., dry DCM or THF) at –20°C .
Advanced Research Questions
Q. How does the reactivity of this compound compare in nucleophilic substitution vs. cross-coupling reactions?
- Experimental Design :
- Nucleophilic Substitution : The chloromethyl group reacts efficiently with amines or thiols to form secondary derivatives (e.g., for drug-discovery scaffolds).
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) require careful optimization due to potential side reactions with the thiazole sulfur atom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
